molecular formula C10H10BrN B8631271 7-Bromo-1-ethyl-1H-indole CAS No. 280752-69-4

7-Bromo-1-ethyl-1H-indole

Cat. No.: B8631271
CAS No.: 280752-69-4
M. Wt: 224.10 g/mol
InChI Key: TYLLWHJIGBJGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1-ethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 7-Bromo-1-ethyl-1H-indole typically involves the bromination of 1-ethylindole. One common method is the electrophilic substitution reaction, where 1-ethylindole is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

7-Bromo-1-ethyl-1H-indole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 7-substituted indole derivatives, while oxidation and reduction reactions can produce different functionalized indole compounds .

Scientific Research Applications

7-Bromo-1-ethyl-1H-indole has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromo-1-ethyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes . The bromine atom at the 7-position may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological activity .

Comparison with Similar Compounds

7-Bromo-1-ethyl-1H-indole can be compared with other similar compounds, such as:

    1-Methyl-7-bromoindole: Similar in structure but with a methyl group instead of an ethyl group at the 1-position. It may exhibit different reactivity and biological activity.

    7-Bromoindole: Lacks the ethyl group at the 1-position, which can affect its chemical properties and applications.

    1-Ethylindole:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

280752-69-4

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

7-bromo-1-ethylindole

InChI

InChI=1S/C10H10BrN/c1-2-12-7-6-8-4-3-5-9(11)10(8)12/h3-7H,2H2,1H3

InChI Key

TYLLWHJIGBJGSD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=C1C(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 60% dispersion of sodium hydride in mineral oil (0.80 g, 21 mmol), suspended in DMF (50 mL), was added 7-bromoindole (2.0 g, 10 mmol) in DMF (15 mL) followed by a solution of iodoethane (1.64 mL, 26.3 mmol). After 20 minutes, the mixture was quenched with saturated NaHCO3, and poured into EtOAc. The organic layer which was separated, washed with saturated NaHCO3, dried (MgSO4) and concentrated to afford 1-ethyl-7-bromoindole as a brown oil which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
1.64 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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